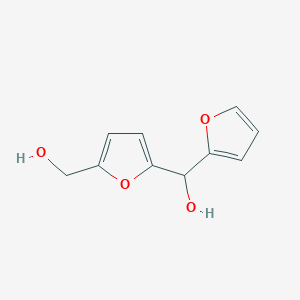

Furan-2-yl(5-(hydroxymethyl)furan-2-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Furan-2-yl(5-(hydroxymethyl)furan-2-yl)methanol is a compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom This particular compound is notable for its two furan rings, each substituted with a hydroxymethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(5-(hydroxymethyl)furan-2-yl)methanol typically involves the catalytic conversion of biomass-derived feedstocks. One common method is the catalytic transformation of 5-hydroxymethylfurfural (HMF), a valuable platform compound derived from biomass. The process involves a series of reactions, including reductive amination, hydrogenation, and hydrodeoxygenation, often using silica-supported cobalt nanoparticles as catalysts .

Industrial Production Methods

Industrial production of this compound can be achieved through similar catalytic processes, scaled up to meet industrial demands. The use of renewable feedstocks like HMF ensures a sustainable and cost-effective production method. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

Furan-2-yl(5-(hydroxymethyl)furan-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The furan rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Products include furan-2-carboxylic acid and 5-(hydroxymethyl)furan-2-carboxylic acid.

Reduction: Products include furan-2-ylmethanol and 5-(hydroxymethyl)furan-2-ylmethanol.

Substitution: Various substituted furans depending on the reagents used

Aplicaciones Científicas De Investigación

Furan-2-yl(5-(hydroxymethyl)furan-2-yl)methanol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of Furan-2-yl(5-(hydroxymethyl)furan-2-yl)methanol involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The furan rings provide a stable aromatic system that can interact with enzymes and receptors, potentially modulating their function .

Comparación Con Compuestos Similares

Similar Compounds

5-Hydroxymethylfurfural (HMF): A precursor to Furan-2-yl(5-(hydroxymethyl)furan-2-yl)methanol, known for its versatility in chemical synthesis.

2-Furanmethanol: Another furan derivative with similar chemical properties but different applications.

2,5-Furandicarboxylic Acid (FDCA): An oxidized derivative of HMF, used in the production of bioplastics

Uniqueness

Its ability to undergo various chemical transformations and its derivation from renewable resources make it a valuable compound in both research and industry .

Actividad Biológica

Furan-2-yl(5-(hydroxymethyl)furan-2-yl)methanol is a complex organic compound belonging to the furan family, characterized by its dual furan structure connected through a hydroxymethyl group. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The molecular structure of this compound includes two furan rings and a hydroxymethyl group, which enhances its reactivity. This structural configuration allows it to participate in various chemical transformations, making it a valuable precursor in synthetic chemistry.

Structural Features

| Feature | Description |

|---|---|

| Furan Rings | Two interconnected furan rings |

| Hydroxymethyl Group | Enhances reactivity and solubility |

| Methanol Moiety | Contributes to its biological activity |

Anticancer Activity

Recent studies have demonstrated the anticancer potential of furan derivatives, including this compound. The compound has been evaluated against various cancer cell lines, showing significant cytotoxic effects.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxicity of various furan derivatives, this compound exhibited notable activity against HeLa and HepG2 cell lines. The following table summarizes the IC50 values for selected compounds:

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| This compound | 75.00 | HeLa |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate | 62.37 | HeLa |

| Tryptamine | 275.26 | HepG2 |

These findings indicate that specific structural features within the furan derivatives contribute to their anticancer efficacy, with certain substitutions enhancing biological activity .

Antimicrobial Activity

Furan derivatives have also been investigated for their antimicrobial properties. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

The minimum inhibitory concentration (MIC) values for this compound were assessed against common bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 250 |

| B. subtilis | 250 |

These results suggest that the compound possesses significant antibacterial properties, making it a candidate for further development in treating bacterial infections .

Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of this compound. Studies indicate that this compound can scavenge free radicals effectively.

Antioxidant Assay Results

The antioxidant potential was evaluated using various assays, with results indicating a strong capacity for free radical scavenging:

| Compound | % Inhibition at 50 µg/mL |

|---|---|

| This compound | 76.69 |

| Control (Ascorbic Acid) | 85.00 |

The high percentage of inhibition demonstrates the compound's potential as an antioxidant agent, which could be beneficial in preventing oxidative stress-related diseases .

Propiedades

Fórmula molecular |

C10H10O4 |

|---|---|

Peso molecular |

194.18 g/mol |

Nombre IUPAC |

furan-2-yl-[5-(hydroxymethyl)furan-2-yl]methanol |

InChI |

InChI=1S/C10H10O4/c11-6-7-3-4-9(14-7)10(12)8-2-1-5-13-8/h1-5,10-12H,6H2 |

Clave InChI |

IGVFXDGWMNTOFH-UHFFFAOYSA-N |

SMILES canónico |

C1=COC(=C1)C(C2=CC=C(O2)CO)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.